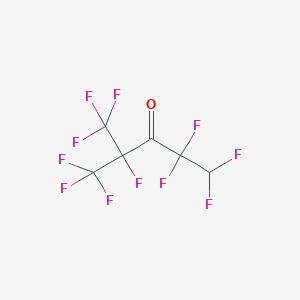

4-(Trifluoromethyl)perfluoro-3-pentanone

Description

Properties

CAS No. |

42287-78-5 |

|---|---|

Molecular Formula |

C6HF11O |

Molecular Weight |

298.05 g/mol |

IUPAC Name |

1,1,1,2,4,4,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one |

InChI |

InChI=1S/C6HF11O/c7-2(8)3(9,10)1(18)4(11,5(12,13)14)6(15,16)17/h2H |

InChI Key |

FUXUGMZKQNYLDJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)perfluoro-3-pentanone (CAS 756-13-8)

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)perfluoro-3-pentanone, a fluorinated ketone of significant industrial interest. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, applications, and its potential role as a building block in advanced chemical synthesis, grounding all claims in authoritative data.

Introduction and Nomenclature

4-(Trifluoromethyl)perfluoro-3-pentanone, registered under CAS number 756-13-8, is a fully-fluorinated C6 ketone.[1] Its systematic IUPAC name is 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one .[1] Due to its complex structure, it is also commonly referred to by several synonyms, including perfluoro-2-methyl-3-pentanone and heptafluoroisopropyl pentafluoroethyl ketone.[2]

In industrial applications, it is widely recognized by various trade names, most notably Novec™ 1230 or Novec™ 649 (3M), and its generic ASHRAE nomenclature, FK-5-1-12 .[3] These designations often correspond to different purity grades tailored for specific uses, such as fire suppression or heat transfer.[3]

Chemical Structure and Physicochemical Properties

The molecular structure consists of a pentanone backbone where all hydrogen atoms have been replaced by fluorine. A trifluoromethyl group is attached to the fourth carbon, and the carbonyl group is at the third position. This high degree of fluorination is the primary determinant of its unique physicochemical properties.

The molecular formula is C₆F₁₂O, and its structure can be represented as CF₃CF₂C(O)CF(CF₃)₂.[1]

Caption: Chemical structure of 4-(Trifluoromethyl)perfluoro-3-pentanone.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)perfluoro-3-pentanone

| Property | Value | Source(s) |

| CAS Number | 756-13-8 | [1] |

| Molecular Formula | C₆F₁₂O | [1] |

| Molecular Weight | 316.04 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 49.2 °C (120.6 °F) at 1 atm | [4] |

| Melting Point | -108 °C (-162.4 °F) | [4] |

| Density (liquid) | 1.60 - 1.66 g/cm³ at 20-25 °C | [4] |

| Vapor Pressure | 40.4 kPa (5.86 psi) at 25 °C | [4] |

| Water Solubility | <0.001 % by weight | [4] |

| Heat of Vaporization | 88.0 kJ/kg (at boiling point) | [4] |

Synthesis and Manufacturing Insights

The industrial production of perfluoro-2-methyl-3-pentanone is not trivial and relies on specialized fluorination chemistry. The literature points to two primary, feasible routes for large-scale synthesis.

Route 1: Fluoride-Catalyzed Acylation of Hexafluoropropylene

This is one of the most direct methods. It involves the reaction of pentafluoropropionyl fluoride with hexafluoropropylene in a polar aprotic solvent, catalyzed by a source of fluoride ions (e.g., metal fluorides).[2][5] The fluoride ion acts as a nucleophilic catalyst, activating the hexafluoropropylene to attack the acyl fluoride. The use of a pressure vessel is necessary due to the gaseous nature of the reactants.

Caption: Industrial synthesis via fluoride-catalyzed acylation.

Representative Industrial Synthesis Protocol (Route 1): This protocol is adapted from patent literature and illustrates an industrial-scale approach.[2]

-

Vessel Preparation: A 1-liter 316 stainless steel autoclave is charged with ferric fluoride (0.5 mol) and 18-crown-6 (0.1 mol). The vessel is sealed and evacuated.

-

Solvent and Reactant Charging: Anhydrous acetonitrile is pumped into the autoclave. Subsequently, hexafluoropropylene (1.05 mol) and pentafluoropropionyl fluoride (1.0 mol) are rapidly introduced under constant stirring.

-

Reaction Execution: The reaction mixture is heated to and maintained at 90 °C for 10 hours. The autoclave's pressure rating and corrosion resistance are critical due to the reactants and reaction conditions.

-

Workup and Isolation: After the reaction period, the vessel is cooled to 15 °C. The mixture is allowed to settle, leading to phase separation. The lower, product-rich layer is isolated to yield perfluoro-2-methyl-3-pentanone with high purity (>98%) and yield.[2]

Route 2: Isomerization-Oxidation-Rearrangement of Hexafluoropropylene Dimer

This multi-step process begins with the dimerization of hexafluoropropylene to form isomers, primarily perfluoro-4-methyl-2-pentene.[3] This isomer is then selectively converted to perfluoro-2-methyl-2-pentene.[3] Subsequent epoxidation followed by a catalyzed rearrangement yields the final ketone product.[3]

Spectroscopic and Analytical Characterization

While comprehensive, publicly available spectra are not abundant, the structure allows for predictable characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique. The molecule contains four distinct fluorine environments: two CF₃ groups, one CF₂ group, and one CF group. The two CF₃ groups on the isopropyl moiety are diastereotopic and would be expected to be non-equivalent. One would anticipate complex spectra with characteristic chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei.

-

¹³C NMR: The six carbon atoms are chemically non-equivalent and would each produce a distinct signal, heavily split by the attached fluorine atoms (C-F coupling). The carbonyl carbon would appear at the lowest field.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by very strong C-F stretching vibrations.[5] A sharp, strong absorption band corresponding to the C=O (carbonyl) stretch would also be a key diagnostic feature, typically shifted to a higher wavenumber compared to non-fluorinated ketones due to the electron-withdrawing effect of the fluorine atoms.

-

Chromatographic Analysis: Purity and quantification are typically assessed using gas chromatography (GC), often with mass spectrometry detection (GC-MS), due to the compound's volatility.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) has also been described as a viable analytical method.

Key Applications and Functional Insights

The unique properties of this molecule, stemming from its perfluorinated structure, make it highly effective in specialized applications.

A. Gaseous Fire Suppression Agent (Novec™ 1230 / FK-5-1-12)

This is the most prominent application. It is used in total flooding systems for protecting high-value assets where water would be damaging, such as data centers, museums, and medical facilities.

-

Mechanism of Action: Unlike inert gases that primarily displace oxygen, its primary fire suppression mechanism is physical, not chemical. It has a very low heat of vaporization (88.0 kJ/kg).[4] When discharged, the liquid rapidly vaporizes, absorbing a significant amount of heat energy from the fire. This rapid cooling effect extinguishes the fire. This mechanism is critical because it quenches the fire with minimal impact on oxygen levels, enhancing safety for any personnel in the vicinity.

Caption: Conceptual role as a synthon in advanced synthesis.

While direct examples of its use in synthesizing marketed drugs are not prominent, the broader class of peptidyl fluoromethyl ketones are well-established as potent and selective inhibitors of serine and cysteine proteases, making them valuable tools and leads in drug discovery for cancer and viral infections. The high electrophilicity of the ketone, enhanced by the alpha-fluorine atoms, makes it susceptible to nucleophilic attack by catalytic residues in enzyme active sites.

Safety, Handling, and Environmental Profile

-

Safety: The compound is considered to have low acute toxicity. However, like many fluorinated compounds, its thermal decomposition can produce hazardous substances such as hydrogen fluoride. Therefore, use in well-ventilated areas and avoidance of high temperatures or open flames is crucial. Standard personal protective equipment (gloves, safety glasses) should be used.

-

Environmental Profile: The molecule is classified under GHS as H412: Harmful to aquatic life with long-lasting effects. [1]It has a very low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). [3]However, it is classified as a per- and polyfluoroalkyl substance (PFAS). Due to growing regulatory and environmental concerns surrounding the entire class of PFAS compounds, its long-term future is uncertain. Notably, 3M has announced it will exit all PFAS manufacturing by the end of 2025.

Conclusion

4-(Trifluoromethyl)perfluoro-3-pentanone (CAS 756-13-8) is a molecule with a unique constellation of properties derived from its exhaustive fluorination. It has proven highly effective and valuable in critical industrial applications like fire suppression and advanced cooling. For the research and pharmaceutical community, its primary value lies in its potential as a robust building block for introducing complex perfluorinated moieties into novel molecules. While its utility is clear, its classification as a PFAS and the subsequent manufacturing phase-out by its primary producer will necessitate the development of alternative solutions and synthetic strategies in the coming years.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782408, 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Available from: [Link]

- Google Patents. RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds.

- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. Modern Chemical Industry.

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Available from: [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available from: [Link]

-

SIELC Technologies. 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-. Available from: [Link]

Sources

Molecular Dynamics Simulation of Perfluoro(2-methyl-3-pentanone) Fluids: A Comprehensive Computational Guide

Introduction to C₆F₁₂O Fluid Dynamics

Perfluoro(2-methyl-3-pentanone), chemically represented as CF₃CF₂C(=O)CF(CF₃)₂ and commercially known as Novec 1230, is a highly fluorinated ketone. It has emerged as a critical fluid in modern engineering, serving as a zero-ozone-depletion fire suppressant, a dielectric medium for two-phase immersion cooling in high-performance computing, and a working fluid in Organic Rankine Cycles (ORC)[1].

For researchers and computational chemists, understanding the atomistic behavior of C₆F₁₂O is paramount. Molecular Dynamics (MD) simulations provide the necessary microscopic lens to predict macroscopic thermophysical properties (e.g., density, viscosity) and to map complex, high-temperature chemical reactions (e.g., pyrolysis, combustion inhibition). This guide delineates the authoritative protocols for simulating C₆F₁₂O fluids, emphasizing the causal relationship between force field selection, ensemble thermodynamics, and predictive accuracy.

Force Field Selection: Causality and Application

The foundational step in any MD simulation is the selection of an appropriate force field. For C₆F₁₂O, the choice is strictly dictated by the physical phenomena under investigation:

Classical Force Fields (OPLS-AA, GAFF)

Application: Thermophysical and transport properties (density, specific heat, viscosity, dielectric constant) at low to moderate temperatures (240 K – 400 K)[2]. Causality: Classical force fields utilize fixed topologies. They model bonds as harmonic oscillators and rely on Lennard-Jones and Coulombic potentials for non-bonded interactions. Because bonds cannot break, these models are computationally inexpensive, allowing for the long simulation times (nanoseconds to microseconds) required to converge transport properties via time-correlation functions.

Reactive Force Fields (ReaxFF)

Application: High-temperature pyrolysis (1500 K – 3000 K), thermal degradation, and combustion inhibition mechanisms[3]. Causality: ReaxFF employs a bond-order formalism where bond connectivity is updated dynamically at every time step based on interatomic distances. This allows for the simulation of bond scission and radical formation without a priori pre-defining reaction pathways. For a fluorinated ketone like C₆F₁₂O, capturing the breaking of C-C, C-F, and C=O bonds is essential for mapping its decomposition into active flame-scavenging radicals[1].

MD Simulation Workflow for C6F12O: Classical vs. Reactive Force Fields.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, simulation workflows must be self-validating. The following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: Classical MD for Transport Properties (Viscosity)

To calculate the shear viscosity of liquid C₆F₁₂O, the Green-Kubo formalism is applied to the stress tensor autocorrelation function.

-

System Initialization: Randomly pack 1,000 to 2,000 C₆F₁₂O molecules into a cubic simulation box with periodic boundary conditions using tools like PACKMOL.

-

Energy Minimization: Perform 10,000 steps of steepest descent followed by conjugate gradient minimization to eliminate steric clashes.

-

NPT Equilibration (Validation Checkpoint): Run an isothermal-isobaric (NPT) ensemble at 298 K and 1 atm for 5 ns using a Nosé-Hoover thermostat and Parrinello-Rahman barostat.

-

Self-Validation: Monitor the system density. The simulation must plateau at approximately 1.60 g/cm³[2]. If the deviation exceeds 2%, the partial charges of the force field must be recalibrated.

-

-

NVT Production: Switch to a canonical (NVT) ensemble for 10 ns, saving the stress tensor components every 2-5 femtoseconds.

-

Green-Kubo Integration: Integrate the off-diagonal components of the stress tensor autocorrelation function to extract the zero-shear viscosity.

Protocol B: ReaxFF MD for Pyrolysis Mechanisms

To understand how C₆F₁₂O acts as a fire suppressant, one must simulate its thermal decomposition[3].

-

Reactive System Setup: Construct a mixed system (e.g., C₆F₁₂O with O₂ or hydrocarbon fuel molecules) depending on the target flame chemistry.

-

Low-Temperature Relaxation: Equilibrate the system in an NVT ensemble at 300 K for 100 ps. Causality: This prevents artificial, instantaneous bond breaking caused by high initial kinetic energy.

-

High-Temperature Ramp: Apply a heating rate (e.g., 10 K/ps) to raise the system temperature to the target combustion zone (1500 K – 3000 K).

-

Species Tracking: Utilize bond-order cutoff values (typically 0.3 for ReaxFF) to track molecular fragments over time. Record the generation rates of •CF₃, •F, and COF₂.

Mechanistic Insights: Pyrolysis and Radical Scavenging

The efficacy of C₆F₁₂O as a fire suppressant relies heavily on its endothermic decomposition and subsequent radical scavenging[1]. ReaxFF MD simulations reveal that the initial pyrolysis pathways are dominated by the fission of the C–C bonds rather than C–F or C=O bonds[3].

The Causality of Decomposition: The terminal C–C bond connecting the CF₃ group to the main carbon backbone possesses the lowest bond dissociation energy. Consequently, terminal C–C bond dissociation occurs prior to other positions, rapidly generating •CF₃ radicals[3]. At elevated temperatures, high-energy C–F and C=O bonds eventually break, leading to a cascade of •F radicals. These fluorinated radicals aggressively scavenge •H and •OH radicals in the flame zone, terminating the combustion chain reaction.

Primary ReaxFF Pyrolysis Pathway of C6F12O.

Quantitative Data Presentation

To benchmark MD simulations, computational scientists must cross-reference their outputs with established experimental and theoretical data.

Table 1: Target Thermophysical Properties for Classical MD Validation

| Property | Experimental/Target Value (298 K) | Simulation Significance |

| Density | ~1.60 g/cm³ | Validates NPT equilibration and Lennard-Jones parameters. |

| Viscosity | ~0.39 mPa·s | Validates Green-Kubo integration and transport dynamics[2]. |

| Boiling Point | 49.2 °C | Defines the upper thermal limit for liquid-phase NVT ensembles. |

Table 2: Key Pyrolysis Products via ReaxFF MD

| Pyrolysis Product | Formation Mechanism | Impact / Significance |

| •CF₃ Radical | Terminal C-C bond scission | Primary radical responsible for flame inhibition[3]. |

| COF₂ (Carbonyl fluoride) | Recombination of •F and •COF | Highly toxic byproduct; requires strict monitoring in enclosed spaces[3]. |

| CF₄ (Tetrafluoromethane) | Secondary decomposition / recombination | High Global Warming Potential (GWP) byproduct[3]. |

Conclusion

The molecular dynamics simulation of perfluoro(2-methyl-3-pentanone) requires a bifurcated approach. Classical force fields remain the gold standard for predicting the fluid's cooling and dielectric properties, provided rigorous density validation is performed. Conversely, ReaxFF is indispensable for unlocking the atomistic mechanisms of its thermal degradation and fire suppression capabilities. By adhering to these structured, self-validating computational protocols, researchers can accurately predict both the physical performance and environmental footprint of next-generation fluorinated fluids.

References

-

A reactive molecular dynamics study of the pyrolysis mechanism of C6F12O Source: Molecular Physics (Taylor & Francis) URL:[Link]

-

Review on Research Progress of C6F12O as a Fire Extinguishing Agent Source: MDPI (Fire) URL:[Link]

-

Measurement and Correlation of the Viscosity of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Critical point and triple point data for Novec 1230 fluid

An In-depth Technical Guide to the Critical and Triple Points of Novec™ 1230 Fluid

Introduction

Novec™ 1230, known chemically as dodecafluoro-2-methylpentan-3-one and by its ASHRAE nomenclature FK-5-1-12, is a fluorinated ketone widely recognized for its application as a clean agent fire suppressant.[1][2] Unlike many other gaseous agents, it exists as a liquid at ambient temperature and pressure, which provides unique advantages in storage and handling.[1][2][3] Beyond its fire suppression capabilities, its distinct thermophysical properties make it a substance of interest for various scientific and research applications, including heat transfer and as a potential solvent.

This guide provides a detailed examination of two fundamental thermodynamic properties of Novec™ 1230 fluid: its critical point and triple point. Understanding these state points is crucial for researchers, scientists, and engineers for predicting the fluid's phase behavior, ensuring safe handling under extreme conditions, and designing advanced applications.

Foundational Thermodynamic Concepts: The Phase Diagram

The physical state of any pure substance—solid, liquid, or gas—is dictated by its temperature and pressure. A phase diagram graphically represents these states and the conditions under which they exist in equilibrium.[4] Two of the most important anchor points on any phase diagram are the triple point and the critical point.

-

The Triple Point: This is a unique and unalterable combination of temperature and pressure at which the solid, liquid, and gaseous phases of a substance can coexist in thermodynamic equilibrium.[5] It represents the minimum pressure at which the substance can exist in a liquid state.

-

The Critical Point: This point marks the terminus of the liquid-vapor equilibrium line on a phase diagram.[6] At temperatures and pressures beyond the critical point, the distinct liquid and gas phases merge into a single phase known as a supercritical fluid. In this state, the substance exhibits properties of both a liquid (high density, solvating power) and a gas (low viscosity, high diffusivity), making supercritical fluids valuable for specialized applications like extraction and chemical reactions.

Thermodynamic Data for Novec™ 1230 Fluid (FK-5-1-12)

The thermophysical properties of Novec™ 1230 have been well-characterized, particularly those relevant to its primary application in fire suppression.

Critical Point Data

The critical point defines the upper limit of the liquid-gas phase existence for Novec™ 1230. This data is vital for designing systems that may operate at elevated temperatures and pressures.

| Property | Value |

| Critical Temperature (Tc) | 168.7°C (335.6°F)[1][7][8][9][10] |

| Critical Pressure (Pc) | 18.65 bar (270.44 psia)[1][7][8][9][10] |

| Critical Density (ρc) | 639.1 kg/m ³ (39.91 lb/ft³)[1][7][10] |

| Critical Volume (Vc) | 494.5 cm³/mol[1][7][10] |

Triple Point Data

While the critical point data for Novec™ 1230 is readily published, the specific temperature and pressure coordinates for its triple point are not commonly found in standard technical datasheets. However, the triple point can be understood in the context of its freezing point.

-

Freezing Point: The freezing point of Novec™ 1230 at standard atmospheric pressure is -108.0°C (-162.4°F) .[1][7][8]

The triple point temperature of a substance is typically very close to its normal freezing point. The triple point pressure would be the specific vapor pressure of the substance at that temperature where all three phases are in equilibrium.

Significance and Practical Implications for Researchers

A deep understanding of these thermodynamic points is not merely academic; it has profound practical consequences.

-

Causality in System Design: The critical point data is paramount for safety and efficiency. For any system where Novec™ 1230 might be heated under pressure, knowing the critical temperature and pressure of 168.7°C and 18.65 bar, respectively, is essential to prevent unintentionally creating a supercritical fluid, which would dramatically alter the fluid's behavior and could exceed the pressure ratings of the containment system.[1][7][8][9][10]

-

Exploring Supercritical Applications: For drug development professionals and chemical engineers, the critical point opens the door to using Novec™ 1230 as a supercritical fluid. Supercritical fluids are powerful solvents used in processes like supercritical fluid extraction (SFE) to isolate or purify compounds. The relatively moderate critical temperature and pressure of Novec™ 1230 could make it a candidate for extracting thermally sensitive compounds.

-

Low-Temperature Behavior: The freezing point of -108.0°C indicates the fluid's suitability for applications in extremely cold environments without solidification.[1][7][8] The triple point, as the true anchor of the solid-liquid-vapor equilibrium, is a fundamental parameter for developing accurate equations of state and computational models that predict the fluid's behavior across a wide range of conditions.

Experimental Protocols: A Self-Validating System

The trustworthiness of thermodynamic data is rooted in reproducible experimental methodologies. The following are conceptual protocols for determining these key points.

Protocol 1: Determination of the Critical Point (Sealed-Tube Method)

-

Sample Preparation: A small, precise amount of pure Novec™ 1230 fluid is introduced into a high-strength, transparent quartz or sapphire tube.

-

Sealing: The tube is cooled to reduce the internal vapor pressure, and then hermetically sealed under vacuum to remove any air. The amount of liquid is calculated to achieve the known critical density (639.1 kg/m ³).[1][7][10]

-

Heating: The sealed tube is placed in a thermostatically controlled heating block with a viewing window. The temperature is increased slowly and precisely.

-

Observation: As the temperature approaches the critical temperature (T_c), the meniscus separating the liquid and vapor phases will become less distinct and flatter.

-

Critical Point Identification: The critical temperature is recorded at the exact point where the meniscus disappears, indicating that the densities of the liquid and vapor phases have become identical.[11] The pressure inside the tube at this temperature is the critical pressure (P_c).

Protocol 2: Determination of the Triple Point

-

Cell Preparation: A specialized triple point cell is filled with a high-purity sample of Novec™ 1230.

-

Initial Freezing: The cell is cooled (e.g., with dry ice or liquid nitrogen) to completely solidify the sample.

-

Mantle Formation: A thin layer of the solidified Novec™ 1230 on the inside of the cell is melted by briefly inserting a warm rod into the central thermowell. This creates a solid-liquid interface.

-

Equilibrium Establishment: The cell is then placed in an insulated container (like a Dewar flask) to isolate it thermally. The system is allowed to come to equilibrium, at which point the solid, liquid, and vapor phases will coexist. The pressure inside the cell is now the triple point pressure.

-

Measurement: A calibrated platinum resistance thermometer is placed in the thermowell. The stable temperature reading it records is the triple point temperature of Novec™ 1230.[11]

Visualization of Phase Behavior

To conceptualize the relationship between the states of matter, a phase diagram is an indispensable tool. The following diagram illustrates the key features for a generic pure substance like Novec™ 1230.

Caption: A generalized phase diagram illustrating the solid, liquid, and gas phases. The triple point marks the unique conditions for the coexistence of all three phases, while the critical point is the terminus of the liquid-gas boundary, beyond which the substance becomes a supercritical fluid.

Conclusion

The critical and triple points are cornerstone data for understanding the complete thermodynamic landscape of Novec™ 1230 fluid. The critical point, defined by a temperature of 168.7°C and a pressure of 18.65 bar, dictates the boundary for supercritical behavior, a key consideration for high-temperature applications and advanced solvent technologies.[1][7][8][9][10] While the specific coordinates of the triple point are less commonly cited, its conceptual importance, anchored near the freezing point of -108.0°C, is fundamental for theoretical modeling and understanding low-temperature phase transitions.[1][7][8] For researchers and scientists, this data provides the predictive power necessary for safe handling, innovative application design, and a comprehensive scientific understanding of this versatile fluid.

References

-

3M. (n.d.). Novec™ 1230 - Fire Protection Fluid. 3M Technical Data Sheet. [Link]

-

3M. (n.d.). 3M™ Novec™ 1230 Fire Protection Fluid. 3M Product Information. [Link]

-

Study.com. (n.d.). Critical Point & Triple Point Phase Diagrams. [Link]

-

MEP Fire. (n.d.). FK-5-1-12 Product Information. [Link]

-

Wikipedia. (2024). Critical point (thermodynamics). [Link]

-

A-level Chemistry. (2022). Phases of matter: Identifying the triple point and critical point in a phase diagram. [Link]

-

NIST. (n.d.). FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS. [Link]

-

Gielle. (n.d.). Novec 1230 fire protection fluid: fire suppression agents. [Link]

-

Climalife. (2021). FK-5-1-12. [Link]

-

Chemistry Stack Exchange. (2021). Triple Point of a compound and critical point. [Link]

-

StudySmarter. (2023). Triple Point vs Critical Point: Meaning & Examples. [Link]

-

Kidde Fenwal. (n.d.). Kidde Engineered Fire Suppression System - 3M™ Novec™ 1230 Fire Protection Fluid. [Link]

-

PEMALL. (n.d.). PEMALL FK-5-1-12 CLEAN AGENT. [Link]

-

Viking Group. (n.d.). VSH1230 Clean Agent Fire Suppression System Novec™ 1230 Extinguishing Agent - Design Manual. [Link]

-

Scribd. (n.d.). Novec 1230 Fire Suppression Design Guide. [Link]

-

Aguilera Group. (2022). MH5112® FLUID FOR FIRE PROTECTION (FK-5-1-12). [Link]

-

FireAlarm.com. (2024). 3M™ Novec™ 1230 Phase Out: Fire Suppression Alternatives. [Link]

-

WAGNER Group GmbH. (n.d.). Smart. Safe. Sustainable. Fire protection with 3M™ Novec™ 1230 Fire Protection Fluid. [Link]

Sources

- 1. novec, 3m novec, novec 1230, novec fluid, 3m novec 1230, 3m novec 1230 fire protection, 3m novec 1230 fire protection fluid [novecfiresystems.com]

- 2. Pemall 5112 - Pemall USA [pemallusa.com]

- 3. interschutz.de [interschutz.de]

- 4. study.com [study.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Critical point (thermodynamics) - Wikipedia [en.wikipedia.org]

- 7. geofire.it [geofire.it]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. climalife.co.uk [climalife.co.uk]

- 10. fm200.co.id [fm200.co.id]

- 11. bwbtech.com [bwbtech.com]

Viscosity-Temperature Dependence of Perfluorinated Ketones: A Technical Guide for Advanced Thermal Management in Drug Development

Executive Summary

Perfluorinated ketones (PFKs), most notably perfluoro-2-methyl-3-pentanone (C₆F₁₂O, commercially known as Novec™ 649 or FK-5-1-12), represent a paradigm shift in dielectric and heat-transfer fluids[1]. For drug development professionals—particularly those engineering continuous flow chemistry platforms, cryogenic biomanufacturing processes, or precise lyophilization cycles—the thermophysical behavior of the heat transfer fluid is a critical process variable. This whitepaper provides an in-depth analysis of the viscosity-temperature dependence of C₆F₁₂O, detailing the molecular causality behind its rheological profile, the quantitative models governing its behavior, and the self-validating experimental protocols required to measure it accurately[2].

Molecular Mechanics: Causality of Low Viscosity

The rheological behavior of C₆F₁₂O is fundamentally dictated by its highly fluorinated structure (CF₃CF₂C(=O)CF(CF₃)₂)[1].

-

Steric Shielding and Intermolecular Forces: The complete substitution of hydrogen atoms with fluorine creates a dense, highly electronegative electron cloud around the carbon backbone. Because fluorine tightly holds its electrons, the polarizability of the molecule is extremely low.

-

Absence of Hydrogen Bonding: Unlike aqueous or alcoholic coolants, PFKs cannot form hydrogen bonds. The intermolecular interactions are restricted to exceptionally weak London dispersion forces.

-

The Causality of Viscous Flow: This lack of cohesive intermolecular forces results in a uniquely low dynamic viscosity (0.64 cP at 25°C) and a remarkably low pour point (-108°C)[3]. Consequently, the activation energy for viscous flow (

) is minimal. The fluid maintains a relatively flat viscosity-temperature curve compared to traditional hydrocarbon-based thermal fluids. This ensures that even at cryogenic temperatures required for mRNA lipid nanoparticle (LNP) formulation, the fluid remains in a low-resistance laminar flow regime, preventing pump cavitation and mechanical shear degradation.

Quantitative Viscosity-Temperature Dynamics

The temperature dependence of C₆F₁₂O's viscosity is best modeled using the Arrhenius equation for liquid viscosity:

For wider ranges extending toward the glass transition temperature, the Vogel-Fulcher-Tammann (VFT) equation provides higher fidelity. Recent studies by established precise viscosity relations for C₆F₁₂O across a broad temperature range (243–373 K) using absolute measurement techniques[4]. Similarly, validated high-temperature dynamic viscosity (303–433 K) using Surface Light Scattering (SLS)[5].

Table 1: Thermophysical Properties of C₆F₁₂O across Pharmaceutical Processing Temperatures

| Temperature (°C) | Temperature (K) | Density ( kg/m ³)* | Dynamic Viscosity (cP) | Kinematic Viscosity (cSt) | Flow Regime Impact |

| -40 | 233.15 | 1790.5 | ~2.10 | ~1.17 | High-shear laminar |

| 0 | 273.15 | 1674.4 | 0.85 | 0.51 | Optimal mixing |

| 25 | 298.15 | 1601.8 | 0.64 | 0.40 | Baseline standard |

| 49 (Boiling Pt) | 322.15 | 1532.1 | 0.45 | 0.29 | Two-phase onset |

*Density calculated via the empirical relation:

Experimental Methodology: Vibrating String Viscometer (VSV) Protocol

To establish trustworthy rheological data for scale-up calculations, researchers must rely on absolute measurement techniques. Capillary viscometers suffer from significant kinetic energy corrections and meniscus effects at the high densities (1600 kg/m ³) and low viscosities of PFKs[3]. Therefore, the Vibrating String Viscometer (VSV) is the gold standard[4].

The Causality of the Protocol:

The VSV operates by applying an alternating current to a tungsten wire suspended in a magnetic field, submerged in the test fluid. The Lorentz force induces transverse oscillations. The damping of these oscillations (resonance half-width) is directly proportional to the fluid's density-viscosity product (

Step-by-Step Self-Validating Protocol:

-

Sample Degassing (Critical Step): Subject the C₆F₁₂O sample to three freeze-pump-thaw cycles under a vacuum of

Pa. Causality: Dissolved gases (N₂, O₂) can nucleate on the vibrating string under acoustic excitation, drastically dampening the resonance and artificially inflating the apparent viscosity. -

Cell Loading and Pressurization: Transfer the degassed C₆F₁₂O into the high-pressure VSV cell using a syringe pump. Pressurize to the desired isobaric condition (e.g., 0.1 MPa to 10 MPa) to prevent micro-boiling near the 49°C boiling point[7].

-

Thermal Equilibration: Submerge the VSV cell in a highly stable thermostatic liquid bath. Wait for thermal equilibrium (temperature fluctuation < ±10 mK). Causality: Viscosity is exponentially sensitive to temperature; micro-fluctuations cause localized density gradients, leading to asymmetric wire damping.

-

Electromagnetic Excitation: Drive the tungsten wire with a synthesized frequency generator, sweeping across the expected fundamental resonance frequency (typically 1-2 kHz).

-

Resonance Acquisition: Record the complex voltage across the wire. Extract the resonance frequency (

) and the resonance half-width ( -

Self-Validation & Calculation: Calculate the working equation for the vibrating string. Cross-reference the required density (

) input with simultaneous measurements from an integrated vibrating-tube densimeter. If the calculated viscosity deviates by >0.5% from predictive VFT models, re-initiate degassing, as micro-bubbles are the primary failure mode.

Workflow Visualization

Fig 1: Self-validating vibrating string viscometer workflow for C₆F₁₂O.

Applications in Drug Development & Biomanufacturing

Understanding the

-

Continuous Flow Chemistry: Active Pharmaceutical Ingredients (APIs) often require highly exothermic reactions (e.g., organometallic syntheses) managed in microreactors. The low kinematic viscosity of C₆F₁₂O (0.40 cSt at 25°C)[3] ensures that the heat transfer fluid can be pumped through micro-channels at high velocities without exceeding the pressure ratings of the reactor, maintaining a turbulent flow regime for maximum heat flux.

-

Lyophilization (Freeze-Drying): Biologics and vaccines require precise shelf-temperature control during primary drying. C₆F₁₂O is increasingly replacing silicone oils due to its lower viscosity at -50°C. Silicone oils become highly viscous at cryogenic temperatures, leading to sluggish thermal response times. C₆F₁₂O maintains a low viscosity at -50°C, ensuring instantaneous thermal equilibration across the lyophilizer shelves and eliminating batch-to-batch variations in drug morphology.

References

-

3M Company. "3M™ Novec™ 649 Engineered Fluid Technical Data Sheet." 3M Science. Applied to Life. URL:[Link]

-

Wen, et al. "Measurement of the viscosity of C₆F₁₂O in 243–373 K range using a vibrating string viscometer." Referenced via MDPI Review on Research Progress of C₆F₁₂O as a Fire Extinguishing Agent. URL:[Link]

-

Cui, et al. "Dynamic viscosity and surface tension of C₆F₁₂O in the range of 303–433 K by surface light scattering (SLS)." Referenced via Encyclopedia.pub: Properties and Characteristics of C₆F₁₂O. URL: [Link]

-

Best Technology. "3M™ Novec™ 649 Engineered Fluid." Best Technology Inc. URL:[Link]

-

Wikipedia Contributors. "Perfluoro(2-methyl-3-pentanone)." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 2. Properties and Characteristics of C6F12O | Encyclopedia MDPI [encyclopedia.pub]

- 3. aztech.cz [aztech.cz]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. gfi-aegis.com [gfi-aegis.com]

Methodological & Application

Application Note: Sustainable Thermal Management and Waste Heat Recovery in Pharmaceutical Manufacturing using FK-5-1-12 ORC Systems

Target Audience: Researchers, Thermal Scientists, and Drug Development Facility Engineers

Executive Summary

Pharmaceutical manufacturing is an inherently energy-intensive process. Critical operations such as Sterilization-In-Place (SIP), Water-For-Injection (WFI) distillation, and bioreactor temperature control generate massive amounts of low-grade waste heat (typically between 70°C and 120°C). Historically, this thermal energy has been vented to the atmosphere. However, by implementing an Organic Rankine Cycle (ORC) , facilities can capture this low-grade heat and convert it into usable electrical power.

This application note details the design, thermodynamic causality, and commissioning protocols for an ORC system utilizing FK-5-1-12 (dodecafluoro-2-methylpentan-3-one)[1]. FK-5-1-12, commercially known as Novec™ 649, is an advanced engineered fluid that provides an optimal balance of high thermodynamic efficiency, non-flammability, and an ultra-low Global Warming Potential (GWP) of 1[1].

Rationale & Thermophysical Profiling

The selection of a working fluid dictates the boundary conditions, component sizing, and overall efficiency of an ORC system. Legacy systems heavily relied on hydrofluorocarbons (HFCs) like R245fa, which possesses a GWP of 1,030[2]. In contrast, FK-5-1-12 offers a sustainable alternative without compromising thermal performance.

Mechanistic Causality in Fluid Dynamics

FK-5-1-12 is classified thermodynamically as a "dry" fluid . This means its saturated vapor curve has a positive slope on a Temperature-Entropy (T-s) diagram.

-

The Causality: When a dry fluid expands through a turbine, it moves further into the superheated region rather than crossing into the two-phase (liquid-vapor) dome.

-

The Result: This completely prevents the formation of liquid droplets during expansion, safeguarding the high-speed turbine blades from cavitation and erosion[3].

Furthermore, FK-5-1-12 has a high molecular weight (316.04 g/mol )[1]. A higher molecular weight lowers the speed of sound within the fluid, which allows the turbine to extract the same amount of enthalpy at significantly lower rotational speeds, thereby reducing mechanical stress and extending the lifespan of the expander[3].

Quantitative Data: Fluid Comparison

The following table summarizes the critical properties of FK-5-1-12 compared to the legacy R245fa fluid, highlighting its suitability for low-grade heat recovery[1],[2].

| Thermophysical Property | FK-5-1-12 (Novec 649) | R245fa (Legacy HFC) | Impact on ORC Design |

| Chemical Formula | CF₃CF₂C(O)CF(CF₃)₂ | CF₃CH₂CHF₂ | Determines material compatibility. |

| Boiling Point (1 atm) | 49.0 °C | 15.3 °C | 49°C is ideal for capturing 70-120°C waste heat without excessive system pressures. |

| Critical Temperature | 169.0 °C | 154.0 °C | Higher critical temp allows for a wider operational envelope in subcritical cycles. |

| Critical Pressure | 1.88 MPa | 3.65 MPa | Lower critical pressure reduces the mechanical stress on piping and heat exchangers. |

| Global Warming Potential | 1 | 1030 | Regulatory compliance and facility decarbonization. |

| Ozone Depletion (ODP) | 0.0 | 0.0 | Environmental safety. |

System Architecture

In a pharmaceutical setting, the ORC system interfaces directly with the facility's cooling or exhaust loops. The waste heat vaporizes the pressurized FK-5-1-12, which then expands to generate power before being condensed and pumped back through the cycle.

Fig 1. Process flow of an FK-5-1-12 ORC system recovering pharmaceutical waste heat.

Experimental Protocol: Bench-Scale Commissioning & Validation

When commissioning an ORC loop with FK-5-1-12, the most critical failure mode is the presence of Non-Condensable Gases (NCGs), primarily air. FK-5-1-12 has a relatively high solubility for gases[1]. If air remains in the system, it will accumulate in the condenser, blanketing the heat transfer surfaces and drastically reducing the condensation heat transfer coefficient[4].

To ensure scientific integrity, the following protocol utilizes a self-validating thermodynamic loop to guarantee the absence of NCGs prior to steady-state operation.

Step-by-Step Methodology

Step 1: System Evacuation and Leak Testing

-

Connect a dual-stage rotary vane vacuum pump to the highest and lowest points of the ORC loop.

-

Evacuate the system to an absolute pressure of < 10 Pa.

-

Isolate the vacuum pump and perform a pressure-decay test for 24 hours. A pressure rise of < 5 Pa/hour validates the hermetic seal of the system.

Step 2: Fluid Charging

-

Connect the FK-5-1-12 cylinder to the liquid receiver of the ORC loop via a micron filter.

-

Utilize the pressure differential between the evacuated loop and the atmospheric pressure of the fluid cylinder to draw the liquid FK-5-1-12 into the system.

-

Charge the system until the liquid receiver is at 60% capacity.

Step 3: Thermal Degassing (The Causality Step)

-

Activate the working fluid pump at a low mass flow rate (e.g., 0.1 kg/s ).

-

Apply a mild thermal load (approx. 50°C) to the evaporator to initiate a slow phase change.

-

As the fluid circulates, dissolved NCGs will separate from the liquid phase and accumulate at the top of the condenser.

-

Briefly open the purge valve at the top of the condenser to vent the NCGs.

Step 4: Thermodynamic Self-Validation

-

Isolate the system and allow it to reach thermal equilibrium at ambient temperature.

-

Measure the exact temperature of the fluid in the condenser (

). -

Measure the absolute pressure in the condenser (

). -

Validation Logic: Calculate the theoretical saturation pressure of FK-5-1-12 at

using the fluid's Equation of State (-

According to Dalton’s Law of Partial Pressures, if

, NCGs are still present. -

If

(within sensor error margins), the system is perfectly degassed and validated for operation.

-

Fig 2. Self-validating fluid charging and degassing protocol for FK-5-1-12 ORC loops.

Conclusion

The integration of FK-5-1-12 into Organic Rankine Cycle systems represents a paradigm shift in waste heat recovery for pharmaceutical manufacturing. By leveraging its unique thermophysical properties—specifically its dry expansion characteristics, low boiling point, and negligible GWP—facilities can achieve significant energy recovery while adhering to the strictest environmental and decarbonization mandates. Strict adherence to the self-validating degassing protocol ensures optimal heat transfer and long-term mechanical reliability of the turbine infrastructure.

References

-

[1] 3M™ Novec™ 649 Engineered Fluid. 3M Company. Available at:

-

[3] Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. National Institutes of Health (PMC). Available at:

-

[2] Application of R245FA refrigerant in waste heat recovery. Xiamen Juda Chemical. Available at:

-

[4] Pool Boiling of Novec 649 Engineered Fluid. OSTI.GOV. Available at:

Sources

Application Note: Protocols for Filling and Hermetic Sealing of Two-Phase Immersion Cooling Tanks Using Perfluoroketones

Audience: Researchers, Computational Scientists, and Drug Development Professionals Application: High-Performance Computing (HPC) for Molecular Dynamics, Cryo-EM, and AI-Driven Virtual Screening

Introduction & Rationale

Two-phase immersion cooling (2PIC) using perfluoroketones (e.g., C6F12O) provides a highly efficient thermal management solution, achieving Power Usage Effectiveness (PUE) ratios as low as 1.02[1]. This application note details the physicochemical rationale, material compatibility, and rigorous protocols for filling and sealing 2PIC tanks to ensure zero fluid loss, operational safety, and maximum computational uptime.

Physicochemical Properties & Material Compatibility

Perfluoroketones, such as dodecafluoro-2-methylpentan-3-one (commercially known as Novec 649 or BestSolv Zulu), are engineered dielectric fluids[2][3]. They possess a low boiling point (~49°C), allowing them to absorb massive sensible heat from overclocked GPUs and CPUs and undergo a phase change (vaporization)[4]. The latent heat of vaporization efficiently transports thermal energy away from the hardware to a water-cooled condenser, where it returns to a liquid state[5].

Material Compatibility Warning: Before executing the filling protocol, facility engineers must validate elastomer compatibility. Fluorinated fluids can act as aggressive solvents against certain rubbers. For instance, while fluoroelastomers (like Viton) are standard in many industries, they can experience severe swelling and degradation when exposed to perfluoroketones[6]. Therefore, Polytetrafluoroethylene (PTFE) or specific Ethylene Propylene Diene Monomer (EPDM) gaskets are mandatory for hermetic sealing[6][7].

Table 1: Key Physicochemical Properties of Perfluoroketones (C6F12O)[2][8]

| Property | Value | Clinical/HPC Implication |

| Boiling Point | 49 °C | Maintains hardware well below thermal throttling limits. |

| Dielectric Constant | 1.84 | Non-conductive; safe for direct contact with bare PCBs. |

| Global Warming Potential | 1 | Environmentally sustainable compared to legacy hydrofluorocarbons. |

| Ozone Depletion Potential | 0 | Regulatory compliant for long-term facility deployment. |

| Latent Heat of Vaporization | 88 kJ/kg | High thermal absorption capacity per unit mass. |

Mechanistic Workflow of Two-Phase Immersion Cooling

Workflow of 2PIC phase-change heat transfer in HPC clusters.

Protocol 1: Closed-Loop Filling of Perfluoroketones

Expertise & Causality: Perfluoroketones are highly volatile. Open-air pouring leads to rapid evaporation, resulting in significant financial loss and potential oxygen displacement in the data center[9]. A closed-loop pumping mechanism is required to maintain fluid integrity and operator safety.

Materials Needed:

-

Perfluoroketone supply drums (e.g., C6F12O)[2].

-

Closed-loop magnetic drive pump (to prevent mechanical seal degradation).

-

PTFE-lined transfer hoses.

-

In-tank fluid level sensors.

Step-by-Step Methodology:

-

Tank Preparation & Particulate Purge: Vacuum the empty immersion tank to remove all dust and particulates. Causality: Micro-particulates can act as unintended nucleation sites, altering the boiling dynamics and causing uneven vaporization across the GPU nodes[10].

-

Hardware Submersion: Lower the HPC server blades into the tank chassis. Ensure all fiber optic and power cables are routed through the designated vapor-sealed bulkheads.

-

Closed-Loop Connection: Connect the PTFE-lined transfer hose from the fluid drum to the tank's bottom fill-valve. Connect a vapor-return line from the tank's headspace back to the drum. Causality: This equalizes pressure and prevents vapor escape during the volumetric displacement of the liquid.

-

Fluid Transfer: Engage the magnetic drive pump at a low flow rate (e.g., 10-15 L/min). Monitor the fluid level sight-glass or electronic sensor.

-

Level Calibration: Cease filling when the fluid level is approximately 5 cm above the highest heat-generating component (usually the CPU/GPU heatsinks). Causality: Overfilling reduces the necessary headspace required for the Vapor Management System (VMS) and condenser coils to operate efficiently[11].

Protocol 2: Hermetic Sealing and Vapor Management

Expertise & Causality: The efficiency of a 2PIC system relies entirely on a perfectly sealed environment. Any vapor leak degrades the cooling capacity, increases the PUE, and releases expensive engineered fluids into the atmosphere[12][13].

Materials Needed:

-

PTFE or EPDM custom-molded lid gaskets[7].

-

Calibrated torque wrench.

-

Dry nitrogen supply.

-

Pressure decay monitor.

Step-by-Step Methodology:

-

Gasket Seating and Inspection: Inspect the PTFE/EPDM gasket for any micro-tears. Seat the gasket into the lid's machined groove. Wipe the mating surface of the tank with a lint-free cloth.

-

Lid Placement and Torque Sequence: Lower the condenser-integrated lid onto the tank. Using a calibrated torque wrench, tighten the bolts in a "star" or "crisscross" pattern to the manufacturer's specified torque (typically 15-20 Nm). Causality: Uneven torque application causes gasket pinching, creating microscopic pathways for vapor escape during high-pressure boiling events.

-

Vapor Management System (VMS) Initialization: Activate the primary water-cooled condenser coils located in the tank's headspace[11][14]. Ensure the facility coolant loop is operating at ~20-25°C.

-

Leak Validation (Pressure Decay Test): Introduce a slight positive pressure (e.g., 1.2 atm) using dry nitrogen through the diagnostic port. Monitor the pressure gauge for 60 minutes. A pressure drop of >0.01 atm indicates a seal failure. Causality: A self-validating hermetic seal ensures that as the perfluoroketone boils and expands, the vapor is entirely captured, condensed, and returned to the liquid bath without atmospheric loss[11][12].

References

-

TWO-PHASE IMMERSION COOLING SYSTEM, WORKING FLUID RECOVERY DEVICE AND METHOD. epo.org. 12

-

3M™ Novec™ 649 Engineered Fluid | Best Technology. besttechnologyinc.com.2

-

WO2022022863A1 - Two-phase immersion cooling apparatus with active vapor management. google.com. 11

-

Cold Wars – Part 2 - GRC The Immersion Cooling Authority®. grcooling.com. 9

-

Two Phase Immersion Cooling: How Does It Work? - 2CRSi. 2crsi.com. 1

-

Toward Better Halon Substitutes: Theoretical and Experimental Studies on the Pyrolysis Mechanism and Fire-Suppressing Performance of C5F10O. acs.org. 13

-

US20230422436A1 - Methods of immersion cooling with low-gwp fluids in immersion cooling systems. google.com. 14

-

Two-Phase Liquid Immersion Cooling System: Why It's The Future of High-Density Data Centers. soeteck.com. 4

-

Pool boiling heat transfer of Novec 649 on sandblasted surfaces. researchgate.net. 10

-

Two-Phase Immersion Cooling - 3M. 3m.com.cn. 5

-

BestSolv® Zulu Engineered Fluid – Replacement for 3M™ Novec™ 649. besttechnologyinc.com. 3

-

Material Compatibility for Passive Two-Phase Immersion Cooling Applications. auburn.edu. 8

-

Study on the Reaction Mechanism of Ethylene Propylene Diene Monomer Sealing Material and C5F10O–CO2 Gas Mixture. acs.org. 7

-

We Owe it to Ourselves!!! - Digital Revolution. ozmorales.com. 6

Sources

- 1. Two Phase Immersion Cooling: How Does It Work? | 2CRSi [2crsi.com]

- 2. besttechnologyinc.com [besttechnologyinc.com]

- 3. besttechnologyinc.com [besttechnologyinc.com]

- 4. soeteck.com [soeteck.com]

- 5. multimedia.3m.com.cn [multimedia.3m.com.cn]

- 6. ozmorales.com [ozmorales.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. etd.auburn.edu [etd.auburn.edu]

- 9. grcooling.com [grcooling.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2022022863A1 - Two-phase immersion cooling apparatus with active vapor management - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US20230422436A1 - Methods of immersion cooling with low-gwp fluids in immersion cooling systems - Google Patents [patents.google.com]

Advanced Application Note: 4-(Trifluoromethyl)perfluoro-3-pentanone (FK-5-1-12) for High-Value Laboratory Fire Suppression

Introduction & Scientific Rationale

In pharmaceutical development, GLP/GMP laboratories, and data centers, the protection of irreplaceable assets—such as mass spectrometers, cell line repositories, and critical servers—requires fire suppression systems that act instantly without causing collateral damage. Traditional water sprinklers compromise sterility and destroy electronics, while inert gas systems (like CO₂) extinguish fires by displacing oxygen, posing a lethal asphyxiation risk to personnel.

The optimal solution is 4-(Trifluoromethyl)perfluoro-3-pentanone , commercially known as FK-5-1-12 or Novec™ 1230. As a fluorinated ketone with the chemical formula CF₃CF₂C(O)CF(CF₃)₂[1], it is stored as a liquid but discharges as an electrically non-conductive, residue-free vapor[2]. This application note details the physicochemical properties, dual-action suppression mechanisms, and the standardized experimental protocols required to validate its efficacy in sensitive research environments.

Physicochemical Profile & Environmental Toxicology

To understand why FK-5-1-12 is the premier clean agent, we must analyze its physical properties and toxicological profile. Unlike legacy hydrofluorocarbons (HFCs) or Halon 1301, FK-5-1-12 is not subject to F-Gas regulatory phase-downs due to its exceptional environmental profile[3].

Because it is utilized in occupied spaces, its toxicological safety margin is critical. The No Observable Adverse Effect Level (NOAEL) is 10.0% v/v, while typical design concentrations range from 4.5% to 5.9%[4]. This provides a safety margin of over 70%—the highest of any synthetic clean agent available today[3].

Table 1: Physicochemical, Quality, and Environmental Specifications of FK-5-1-12

| Parameter | Value / Limit | Unit | Significance |

| Molecular Mass | 316.04 | g/mol | High mass contributes to high heat capacity[3]. |

| Boiling Point | 49.2 | °C | Liquid at room temp; requires specific vaporization engineering[3]. |

| Purity | ≥ 99.0 | % mol/mol | Ensures reliable suppression and predictable toxicology[3]. |

| Non-Volatile Residue | ≤ 0.01 | % by mass | Leaves no residue, protecting sensitive lab optics/electronics[5]. |

| Water Content | ≤ 10.0 | ppm | Prevents corrosion within the storage cylinders and piping[5]. |

| Ozone Depletion (ODP) | 0 | - | No impact on stratospheric ozone[3]. |

| Global Warming (GWP) | 1 | - | Equivalent to naturally occurring CO₂[6]. |

| Atmospheric Lifetime | 5 | Days | Rapid environmental degradation compared to HFCs (years)[6]. |

| NOAEL | 10.0 | % v/v | Maximum safe concentration for human exposure[5]. |

Dual-Action Mechanism of Fire Suppression

A common misconception is that clean agents extinguish fires by starving them of oxygen. FK-5-1-12 does not use the depletion or displacement of oxygen to extinguish a fire, which is why it is safe for occupied laboratories[2]. Instead, it operates via a synergistic combination of physical and chemical mechanisms.

-

Physical Mechanism (Primary): Upon discharge, the liquid agent vaporizes rapidly. The resulting FK-5-1-12/air gaseous mixture possesses a significantly higher heat capacity than air alone[2]. This massive absorption of thermal energy cools the combustion zone below the temperature required to sustain the fire (typically blow-off occurs at ~1700 K)[7].

-

Chemical Mechanism (Secondary): At extreme flame temperatures, the FK-5-1-12 molecule undergoes thermal decomposition. Research demonstrates that approximately 74.1% of the molecule decomposes into C₂F₅CO and C₃F₇ radicals[7]. These fluorinated fragments interact with and scavenge the free radicals propagating the flame, effectively halting the combustion chain reaction[8].

Fig 1: Dual physical and chemical fire suppression mechanisms of FK-5-1-12.

Experimental Validation: Modified Cup Burner Test Protocol

To engineer a fire suppression system, scientists must determine the Minimum Extinguishing Concentration (MEC) for specific fuels. The gold standard for this is the Cup Burner Test, standardized under ISO 14520 and NFPA 2001[9].

Causality Note: Because FK-5-1-12 is a liquid at standard room temperature (boiling point 49.2 °C)[3], standard gas-phase cup burner protocols must be modified. If the agent condenses in the delivery lines, the measured MEC will be artificially inflated. Therefore, the agent must be heated and maintained in a vapor state throughout the experiment[10].

Step-by-Step Methodology

-

Apparatus Preparation & Thermal Regulation: Submerge the FK-5-1-12 source cylinder in a heated fluid bath maintained at 90 °C[10]. Wrap all transfer lines between the cylinder and the cup burner apparatus with heating tape, regulated by a variable transformer to maintain a minimum temperature of 90 °C[10].

-

Airflow Establishment: Initiate a clean, dry airflow through the cup burner chimney at a standardized rate of 40 L/min[11]. This simulates atmospheric oxygen supply and provides a baseline draft.

-

Fuel Ignition: Ignite the Class B reference fuel (e.g., n-heptane) in the cup[11]. Allow the flame to stabilize for 1 to 2 minutes to reach thermal equilibrium.

-

Incremental Agent Dosing: Gradually introduce the vaporized FK-5-1-12 into the primary air stream. Continuously monitor the mass flow rate.

-

Spectroscopic Verification: To ensure accurate concentration measurement, use an inline IR spectrometer. Calculate the average mass concentration by monitoring three specific absorbance peaks: 1303 cm⁻¹, 1265 cm⁻¹, and 1175 cm⁻¹[10].

-

Extinguishment Observation: Record the exact agent concentration at the moment of flame blow-off. Repeat the test a minimum of five times to calculate the statistically significant MEC[10].

-

Design Concentration Derivation: Multiply the experimental MEC by a safety factor (typically 1.2 to 1.3) to establish the final system design concentration[4].

Fig 2: Modified cup burner test workflow for determining FK-5-1-12 MEC.

System Engineering & Implementation in GLP/GMP Facilities

When translating these experimental findings into a functional total-flooding system for a laboratory, several critical engineering parameters must be strictly controlled:

-

Discharge Kinetics: The system must be hydraulically modeled to discharge the required agent mass and reach the extinguishing concentration within 10 seconds [3]. Rapid discharge is critical; it prevents the fire from growing large enough to cause excessive thermal decomposition of the FK-5-1-12 agent itself, which could otherwise release trace amounts of hydrogen fluoride (HF)[2].

-

Enclosure Integrity: Because suppression relies on maintaining the design concentration (e.g., 5.6% for Higher Hazard Class A)[3], the protected laboratory must undergo a fan pressurization test to ensure minimal air leakage.

-

Nozzle Placement & Vaporization: Although discharged as a liquid, FK-5-1-12 vaporizes more than 50 times faster than water[6]. However, the immediate vicinity of the discharge nozzle will experience a rapid temperature drop. Nozzles must be strategically placed away from sensitive biological samples or delicate instrumentation to avoid localized chilling hazards[5].

References

-

FK-5-1-12 Product Information | MEP Fire. gaseousfireextinguishers.com.[Link]

-

FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS - NIST. nist.gov.[Link]

-

3M™ Novec™ 1230 Fire Protection Fluid. 3m.com.cn. [Link]

-

Standardizing the Measurement of Minimum Extinguishing Concentrations of Gaseous Agents. researchgate.net.[Link]

-

LIFECO-FK5112 ENGINEERED FK-5-1-12 FIRE SUPPRESSION SYSTEMS MANUAL. lifeco-uk.com.[Link]

-

INTERNATIONAL STANDARD ISO 14520-1. firepro.ru. [Link]

-

FK-5-1-12 | Pliszka. pliszka.pl.[Link]

-

fk-5-1-12 clean agent - DATA SHEET - Fike. fike.com.[Link]

-

Fluoro-K Agent: Fire Suppression, vs Novec 1230, PFAS & Safety Data. fluorined-chemicals.com. [Link]

-

Fire Extinguishing Efficiency and Mechanism of C6F12O | Encyclopedia MDPI. encyclopedia.pub. [Link]

Sources

- 1. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 2. my.fike.com [my.fike.com]

- 3. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]

- 4. FK-5-1-12 | Pliszka [pliszka.pl]

- 5. lifeco-uk.com [lifeco-uk.com]

- 6. multimedia.3m.com.cn [multimedia.3m.com.cn]

- 7. Fire Extinguishing Efficiency and Mechanism of C6F12O | Encyclopedia MDPI [encyclopedia.pub]

- 8. fluorined-chemicals.com [fluorined-chemicals.com]

- 9. firepro.ru [firepro.ru]

- 10. nist.gov [nist.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Experimental Architecture and Protocols for Pool Boiling Heat Transfer Using FK-5-1-12

Mechanistic Background & Rationale

As power densities in modern electronics, hyper-scale data centers, and power inverters continue to escalate, traditional air and single-phase liquid cooling are rapidly reaching their thermal limits. Two-phase immersion cooling utilizing dielectric fluids has emerged as a superior thermal management strategy.

FK-5-1-12 (chemically known as dodecafluoro-2-methylpentan-3-one, and commercially recognized under trade names like Novec 1230 or Novec 649) is a fully-fluorinated ketone. It is highly favored in phase-change heat transfer applications due to its low boiling point of 49.2 °C, high dielectric strength, and an environmentally benign profile featuring a Global Warming Potential (GWP) of 1 and zero Ozone Depletion Potential[1]. In nucleate pool boiling regimes, FK-5-1-12 can achieve 1[1], effectively clamping component temperatures well below critical failure thresholds.

This application note details the rigorous experimental setup, causality-driven protocols, and self-validating methodologies required to accurately characterize the pool boiling curve and Critical Heat Flux (CHF) of FK-5-1-12.

Thermophysical Properties of FK-5-1-12

Accurate data reduction in pool boiling relies heavily on the precise thermodynamic properties of the working fluid[2]. The table below summarizes the critical properties of FK-5-1-12 at standard atmospheric pressure.

| Thermophysical Property | Value | Unit |

| Chemical Formula | CF₃CF₂C(O)CF(CF₃)₂ | - |

| Boiling Point (at 1 atm) | 49.2 | °C |

| Liquid Density (at 25 °C) | 1610 | kg/m ³ |

| Latent Heat of Vaporization | ~88 | kJ/kg |

| Specific Heat Capacity | 1103 | J/kg·K |

| Global Warming Potential (GWP) | 1 | - |

Note: The relatively low latent heat of vaporization (~88 kJ/kg) compared to water (~2260 kJ/kg) means that while FK-5-1-12 boils easily to absorb heat, its Critical Heat Flux (CHF) is reached at lower power densities, typically necessitating surface enhancements[3].

Experimental Setup Architecture

The experimental rig is designed to maintain a controlled, saturated pool of FK-5-1-12 while applying a measurable, one-dimensional heat flux to a test surface.

Logical workflow and data acquisition pathway for the FK-5-1-12 pool boiling experimental setup.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following step-by-step methodologies embed causality and self-validation directly into the workflow.

Step 1: Test Surface Preparation

-

Procedure: Polish the oxygen-free copper heating block surface using progressive grit silicon carbide sandpaper (up to 2000 grit). Clean ultrasonically in isopropyl alcohol for 10 minutes, rinse with deionized water, and dry with compressed nitrogen.

-

Causality: Bubble nucleation is fundamentally governed by the size and distribution of surface micro-cavities. Standardizing the surface roughness ensures that the active nucleation site density is reproducible, preventing arbitrary shifts in the nucleate boiling curve.

Step 2: System Sealing and Leak Testing

-

Procedure: Assemble the polycarbonate boiling chamber and seal all interfaces using PTFE O-rings (compatible with fluoroketones). Pressurize the dry chamber with inert nitrogen gas to 1.5 atm and monitor the internal pressure for 24 hours.

-

Self-Validation System: The system validates its own hermeticity. A pressure drop of less than 1% over the 24-hour period confirms the seal. This prevents the highly volatile FK-5-1-12 vapor from escaping and stops atmospheric air from ingressing during the experiment.

Step 3: Fluid Charging and Degassing (Critical Step)

-

Procedure: Fill the chamber with FK-5-1-12 until the test surface is submerged by at least 50 mm. Activate the auxiliary cartridge heaters to induce vigorous boiling for 60 minutes. Keep the condenser open to the atmosphere via a pressure relief valve to vent gases.

-

Causality: FK-5-1-12 possesses a high solubility for non-condensable gases (NCGs) such as air. If not degassed, these NCGs will outgas prior to the true boiling point, creating a "false" boiling curve and blanketing the condenser coils, which severely degrades vapor recovery.

-

Self-Validation System: Degassing is deemed successful only when the measured bulk fluid temperature strictly matches the theoretical saturation temperature of FK-5-1-12 corresponding to the real-time ambient chamber pressure.

Step 4: Steady-State Boiling Curve Generation

-

Procedure: Apply power to the copper block's cartridge heaters in incremental steps (e.g., 2 W/cm² per step). At each increment, allow the system to reach thermal equilibrium before recording data via the DAQ.

-

Causality: Pool boiling analysis relies on steady-state 1D Fourier conduction to calculate the heat flux reaching the fluid. Transient temperature data will misrepresent the actual heat flux (

). -

Self-Validation System: Equilibrium is mathematically confirmed when the variance of the embedded thermocouple readings is less than

°C over a 5-minute rolling window. Furthermore, the linear regression of the spatial temperature gradient along the copper block must yield an

Step 5: Critical Heat Flux (CHF) Detection & Safety Interlock

-

Procedure: Continue increasing the heat flux until a rapid, unmitigated spike in the wall temperature is detected. Measurements have shown4 depending on the configuration[4].

-

Causality: This temperature excursion signifies the transition from nucleate boiling to film boiling. A continuous vapor blanket forms over the surface, drastically reducing the Heat Transfer Coefficient (HTC) and insulating the heater.

-

Self-Validation System: The DAQ system must be programmed with a hardware-level safety interlock. If the rate of temperature change (

) exceeds 5 °C/s, the system automatically cuts power to the heaters, preventing the physical destruction or melting of the copper block.

Data Reduction Equations

The raw data collected must be processed to generate the boiling curve (

-

Heat Flux (

): Calculated using Fourier’s Law of thermal conduction through the copper block: -

Surface Temperature (

): Extrapolated from the topmost embedded thermocouple ( -

Wall Superheat (

): -

Heat Transfer Coefficient (HTC):

References

- Perfluoro(2-methyl-3-pentanone)

- Thermodynamic Properties of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone: Vapor Pressure, (p, ρ, T)

- Saturated Liquid Dynamic Viscosity and Surface Tension of trans -1-Chloro-3,3,3-trifluoropropene and Dodecafluoro-2-methylpentan-3-one Source: ResearchGate URL

- Perfluoro(2-methyl-3-pentanone)

Sources

Application Notes and Protocols for Investigating the Flow Boiling Characteristics of Novec 649 in Mini-Channels

Introduction: The Critical Role of Novec 649 in Advanced Thermal Management

The relentless drive towards miniaturization and increased power density in electronics and high-performance computing has created an urgent need for advanced thermal management solutions.[1] Traditional air and single-phase liquid cooling methods are increasingly reaching their operational limits. Two-phase flow boiling in mini-channels offers a promising alternative, capable of dissipating large heat fluxes with minimal temperature differences.[2]

3M™ Novec™ 649 Engineered Fluid, a fluoroketone with the chemical formula C₂F₅C(O)CF(CF₃)₂, has emerged as a leading candidate for these applications.[1][2] Its attractive properties include a low boiling point (49°C at atmospheric pressure), high dielectric strength, a global warming potential (GWP) of just 1, and zero ozone depletion potential.[3][4][5] These characteristics make it an environmentally friendly and electrically compatible choice for direct immersion and flow boiling cooling of sensitive electronic components.[3][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals (in the context of thermal management of sensitive equipment) on the flow boiling characteristics of Novec 649 in mini-channels. It provides a detailed experimental protocol, analyzes key performance parameters, and explains the underlying thermofluidic phenomena to enable effective design and optimization of next-generation cooling systems.

Thermophysical Properties of Novec 649

A thorough understanding of the working fluid's properties is fundamental to any thermal analysis. The table below summarizes the key thermophysical properties of Novec 649 at standard atmospheric pressure.

| Property | Value | Units | Reference |

| Molecular Formula | C₂F₅C(O)CF(CF₃)₂ | - | [3] |

| Boiling Point | 49 | °C | [4][5] |

| Molecular Weight | 316 | g/mol | [4] |

| Liquid Density (at 25°C) | 1600 | kg/m ³ | [4] |

| Heat of Vaporization | 88 | kJ/kg | [4] |

| Liquid Specific Heat (at 25°C) | 1103 | J/kg-K | [4] |

| Liquid Thermal Conductivity (at 25°C) | 0.059 | W/m-K | [4] |

| Surface Tension (at 25°C) | 10.8 | mN/m | [4] |

| Global Warming Potential (100-yr) | 1 | - | [3][4] |

Experimental Investigation of Flow Boiling: A Detailed Protocol

The following protocol outlines a robust methodology for characterizing the flow boiling performance of Novec 649 in mini-channels. The design emphasizes accuracy, repeatability, and the ability to capture critical heat transfer phenomena.

Experimental Apparatus

A closed-loop system is essential for safely handling and recirculating Novec 649 while maintaining precise control over experimental conditions. The core components of the experimental setup are illustrated in the workflow diagram below.

Caption: Experimental workflow for flow boiling analysis of Novec 649.

Causality behind Component Selection:

-

Gear Pump: Provides a stable, pulse-free flow, which is crucial for accurate pressure drop and heat transfer measurements.

-

Coriolis Flowmeter: Offers high accuracy for measuring mass flow rate, independent of fluid properties.

-

Preheater: Allows for precise control of the inlet subcooling, enabling the study of its effect on boiling incipience and heat transfer.

-

Mini-Channel Test Section: The core of the experiment. Typically fabricated from a high thermal conductivity material like copper to ensure uniform heat distribution.[2] A transparent top cover (e.g., polycarbonate) is necessary for flow visualization.

-

Condenser: A liquid-to-air or liquid-to-liquid heat exchanger is used to condense the two-phase mixture back to a subcooled liquid state before it returns to the reservoir.[6]

-

DC Power Supply: Provides controlled electrical power to the heaters embedded in the test section, allowing for precise heat flux application.

-

Data Acquisition System (DAQ): Essential for recording temperature, pressure, and flow rate data with high temporal resolution.

-

High-Speed Camera: Critical for visualizing flow regimes (e.g., bubbly, slug, annular flow), which are intrinsically linked to the heat transfer mechanisms.[7]

Step-by-Step Experimental Procedure

-

System Preparation:

-

Thoroughly clean the entire loop to remove any contaminants.

-

Evacuate the system to remove non-condensable gases, which can significantly affect boiling performance.

-

Charge the system with degassed Novec 649.

-

-

Initialization and Steady-State Achievement:

-

Start the pump and set the desired mass flow rate.

-

Activate the condenser's cooling system.

-

Use the preheater to bring the fluid to the desired inlet temperature (degree of subcooling).

-

Allow the system to run until a thermal steady-state is achieved, indicated by stable temperature and pressure readings throughout the loop.

-

-

Data Acquisition:

-

Begin recording baseline data (temperatures, pressures, flow rate) with no heat input to the test section.

-

Apply a small heat flux to the test section using the DC power supply.

-

Wait for the system to reach a new steady-state. This is critical and is confirmed when the temperature of the heated surface remains constant over time.

-

Record all parameters from the DAQ system.

-

Capture high-speed video of the flow within the mini-channels.

-

Increment the heat flux in small steps, repeating the process of achieving steady-state and recording data at each step.

-

-

Critical Heat Flux (CHF) Determination:

-

Continue increasing the heat flux until a sudden, sharp increase in the heated surface temperature is observed.[8] This indicates the onset of Critical Heat Flux (CHF), a condition where the heat transfer efficiency dramatically decreases.[8]

-

Safety Precaution: The power supply should be programmed to shut down immediately upon detecting a rapid temperature rise to prevent burnout of the test section.

-

-

Data Reduction and Analysis:

-

Calculate the net heat flux applied to the fluid, accounting for any heat losses from the test section.

-

Determine the local heat transfer coefficient (h) using the formula:

-

h = q'' / (T_wall - T_fluid)

-

where q'' is the heat flux, T_wall is the temperature of the channel wall, and T_fluid is the local fluid temperature.

-

-

Calculate the pressure drop across the test section.

-

Analyze the high-speed videos to identify and classify the two-phase flow patterns at different heat fluxes and mass flow rates.

-

Key Performance Characteristics of Novec 649 in Mini-Channels

The performance of Novec 649 as a flow boiling fluid is primarily evaluated based on its heat transfer coefficient, pressure drop, and critical heat flux.

Heat Transfer Performance

The heat transfer coefficient (HTC) is a measure of the efficiency of heat removal from the channel walls. For Novec 649, the HTC is influenced by several factors:

-

Heat Flux: As the heat flux increases, more nucleation sites are activated on the channel surface, leading to more vigorous boiling and a higher HTC.[2]

-

Mass Flux: The effect of mass flux can be complex. In some regimes, higher mass flux enhances convective heat transfer, increasing the HTC.[1] However, at very high mass fluxes, the flow can suppress nucleate boiling, which might reduce the HTC depending on the dominant heat transfer mechanism.

-

Vapor Quality: As the vapor quality (the mass fraction of vapor) increases along the channel, the dominant heat transfer mechanism can shift from nucleate boiling to convective boiling, affecting the local HTC.

-

Channel Geometry and Surface Finish: The shape of the mini-channels and the surface roughness play a crucial role. Enhanced surfaces, such as those with micro-fins or porous coatings, can significantly increase the number of active nucleation sites, leading to a substantial improvement in the HTC.[2][9]

The relationship between these parameters is visualized in the following diagram:

Caption: Key factors influencing the heat transfer coefficient of Novec 649.